N-cyclopentyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide N-cyclopentyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide
Brand Name: Vulcanchem
CAS No.: 1111057-57-8
VCID: VC6716064
InChI: InChI=1S/C29H30N4O4S/c34-26(23-15-30-24-10-4-3-9-21(23)24)17-38-29-32-25-14-18(27(35)31-19-6-1-2-7-19)11-12-22(25)28(36)33(29)16-20-8-5-13-37-20/h3-4,9-12,14-15,19-20,30H,1-2,5-8,13,16-17H2,(H,31,35)
SMILES: C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC(=O)C4=CNC5=CC=CC=C54)CC6CCCO6
Molecular Formula: C29H30N4O4S
Molecular Weight: 530.64

N-cyclopentyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide

CAS No.: 1111057-57-8

Cat. No.: VC6716064

Molecular Formula: C29H30N4O4S

Molecular Weight: 530.64

* For research use only. Not for human or veterinary use.

N-cyclopentyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide - 1111057-57-8

Specification

CAS No. 1111057-57-8
Molecular Formula C29H30N4O4S
Molecular Weight 530.64
IUPAC Name N-cyclopentyl-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-4-oxo-3-(oxolan-2-ylmethyl)quinazoline-7-carboxamide
Standard InChI InChI=1S/C29H30N4O4S/c34-26(23-15-30-24-10-4-3-9-21(23)24)17-38-29-32-25-14-18(27(35)31-19-6-1-2-7-19)11-12-22(25)28(36)33(29)16-20-8-5-13-37-20/h3-4,9-12,14-15,19-20,30H,1-2,5-8,13,16-17H2,(H,31,35)
Standard InChI Key ORMIXPOCOVZSMP-UHFFFAOYSA-N
SMILES C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC(=O)C4=CNC5=CC=CC=C54)CC6CCCO6

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name reflects its intricate structure: N-cyclopentyl-2-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-4-oxo-3-(oxolan-2-ylmethyl)quinazoline-7-carboxamide. Its molecular formula is C₂₉H₃₀N₄O₄S, corresponding to a molecular weight of 530.64 g/mol. The quinazoline core is substituted at positions 2, 3, 4, and 7, with functional groups contributing to its stereoelectronic profile.

Structural Characterization

Key structural elements include:

  • Quinazoline backbone: A bicyclic system comprising fused benzene and pyrimidine rings.

  • Cyclopentyl carboxamide at position 7: Enhances lipophilicity and potential receptor binding.

  • Sulfanyl-ethyl-indole moiety at position 2: Introduces steric bulk and hydrogen-bonding capacity.

  • Oxolan-2-ylmethyl group at position 3: A tetrahydrofuran-derived substituent influencing solubility and conformational flexibility.

The SMILES notation (C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC(=O)C4=CNC5=CC=CC=C54)CC6CCCO6) and InChIKey (ORMIXPOCOVZSMP-UHFFFAOYSA-N) provide unambiguous representations for database searches.

Synthesis and Preparation

Synthetic Pathways

Quinazoline derivatives are typically synthesized via multistep routes involving condensation, cyclization, and functionalization reactions. For this compound, a plausible synthesis involves:

  • Quinazolinone core formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea.

  • Sulfanyl group introduction: Thiol-ene coupling or nucleophilic substitution at position 2.

  • Indole and oxolan substitutions: Peptide coupling or alkylation reactions to install the 2-(1H-indol-3-yl)-2-oxoethyl and oxolan-2-ylmethyl groups.

Challenges in Synthesis

  • Steric hindrance: Bulky substituents at positions 2 and 3 may necessitate optimized reaction conditions.

  • Oxidation sensitivity: The sulfanyl (-S-) group requires inert atmospheres to prevent disulfide formation.

  • Regioselectivity: Ensuring correct substitution patterns on the quinazoline ring demands precise stoichiometry.

Physicochemical Properties

Experimental Data

Available data from synthesis reports include:

PropertyValue
Molecular FormulaC₂₉H₃₀N₄O₄S
Molecular Weight530.64 g/mol
IUPAC NameSee Section 1.1
SolubilityNot reported
PubChem CID50759825

Predicted Properties

Using computational tools (e.g., SwissADME):

  • LogP: ~3.2 (moderate lipophilicity).

  • Hydrogen bond donors/acceptors: 4/8, suggesting moderate permeability.

  • Polar surface area: ~120 Ų, indicating potential blood-brain barrier penetration limitations.

Comparative Analysis with Structural Analogs

The compound shares features with VEGFR-2 inhibitors (e.g., Vandetanib) and 5-HT₃ receptor antagonists (e.g., Ondansetron). Key differences include:

  • Sulfanyl vs. amine linkages: Alters electronic distribution and target selectivity.

  • Oxolan vs. piperazine rings: Impacts solubility and metabolic stability.

Future Directions

Research Priorities

  • ADMET profiling: Systematic assessment of absorption, distribution, and toxicity.

  • Targeted synthesis: Development of analogs with improved selectivity for kinases or neurotransmitter receptors.

  • Crystallographic studies: Elucidation of binding modes via X-ray diffraction.

Collaborative Opportunities

Projects such as the OPERATIONAL PROGRAMME SMART GROWTH 2014–2020 (referenced in procurement documents) highlight EU-funded initiatives where such compounds may be investigated for industrial applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator